molecular formula C6H8Br2O3 B1279488 2,2-Dibromo-3-oxo-butyric acid ethyl ester CAS No. 89415-67-8

2,2-Dibromo-3-oxo-butyric acid ethyl ester

Cat. No.: B1279488
CAS No.: 89415-67-8
M. Wt: 287.93 g/mol
InChI Key: IITXNQIANVXHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-3-oxo-butyric acid ethyl ester is an organic compound with the molecular formula C6H8Br2O3. It is a colorless, crystalline solid that is used in various applications in the fields of chemistry and biology. The compound is known for its reactivity due to the presence of bromine atoms and a keto group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-3-oxo-butyric acid ethyl ester can be synthesized through the bromination of ethyl acetoacetate. The reaction involves the addition of bromine to ethyl acetoacetate in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to ethyl acetoacetate in a controlled environment to ensure the safety and efficiency of the reaction. The product is then purified using industrial-scale recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-3-oxo-butyric acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

2,2-Dibromo-3-oxo-butyric acid ethyl ester is used in several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.

    Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-3-oxo-butyric acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the keto group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-3-oxobutanoate: Similar in structure but with only one bromine atom.

    Ethyl 3-bromo-2-oxobutyrate: Another brominated derivative with a different substitution pattern.

    2-Bromo-3-oxo-butyric acid ethyl ester: A mono-brominated analog

Uniqueness

2,2-Dibromo-3-oxo-butyric acid ethyl ester is unique due to the presence of two bromine atoms, which enhances its reactivity compared to its mono-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

ethyl 2,2-dibromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITXNQIANVXHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459565
Record name 2,2-Dibromo-3-oxo-butyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89415-67-8
Record name Ethyl 2,2-dibromo-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89415-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-3-oxo-butyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromo-3-oxo-butyric acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2,2-Dibromo-3-oxo-butyric acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2,2-Dibromo-3-oxo-butyric acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2,2-Dibromo-3-oxo-butyric acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2,2-Dibromo-3-oxo-butyric acid ethyl ester
Reactant of Route 6
2,2-Dibromo-3-oxo-butyric acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.